molecular formula C11H8Cl2N2 B13900990 2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine

2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine

Cat. No.: B13900990
M. Wt: 239.10 g/mol
InChI Key: IZLSDKYCTUFURN-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine is a heterocyclic aromatic compound with the molecular formula C11H8Cl2N2. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available reagents and solvents, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A chloropyridine with similar structural features but without the methyl group.

    2,6-Dibromopyridine: A brominated analog with different reactivity and properties.

    2,6-Difluoropyridine: A fluorinated derivative with unique chemical behavior.

Uniqueness

2,6-Dichloro-4-(3-methylpyridin-2-yl)pyridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical and pharmaceutical applications .

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2,6-dichloro-4-(3-methylpyridin-2-yl)pyridine

InChI

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-14-11(7)8-5-9(12)15-10(13)6-8/h2-6H,1H3

InChI Key

IZLSDKYCTUFURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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